![molecular formula C15H24N2O3 B275940 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide](/img/structure/B275940.png)
2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide, also known as MPMPA, is a chemical compound that has been the subject of scientific research due to its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis. In inflammation, 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In inflammation, 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells. Additionally, 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide has been shown to reduce oxidative stress and inflammation in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, there are some limitations to using 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide in lab experiments. For example, it may not be effective in all types of cancer or inflammation, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and toxicity in vivo.
Orientations Futures
There are several future directions for the study of 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide. One area of research is the development of more effective and selective analogs of 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide for the treatment of cancer and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide. Additionally, further studies are needed to determine the safety and toxicity of 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide in vivo, as well as its potential for use in combination with other drugs or therapies.
Méthodes De Synthèse
2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-methoxyphenol, which is reacted with tert-pentylamine to form 2-methoxy-4-(tert-pentylamino)phenol. This intermediate is then reacted with chloroacetyl chloride to form 2-{2-methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide, the final product.
Applications De Recherche Scientifique
2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide has been studied for its potential as a drug candidate for various diseases and conditions, including cancer, inflammation, and cardiovascular disease. In vitro and in vivo studies have shown that 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide has been studied for its potential to protect against cardiovascular disease by reducing oxidative stress and inflammation.
Propriétés
Nom du produit |
2-{2-Methoxy-4-[(tert-pentylamino)methyl]phenoxy}acetamide |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
2-[2-methoxy-4-[(2-methylbutan-2-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C15H24N2O3/c1-5-15(2,3)17-9-11-6-7-12(13(8-11)19-4)20-10-14(16)18/h6-8,17H,5,9-10H2,1-4H3,(H2,16,18) |
Clé InChI |
XJKYZKOEKOATGM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC |
SMILES canonique |
CCC(C)(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



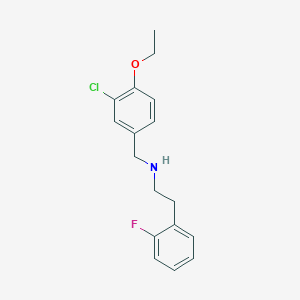
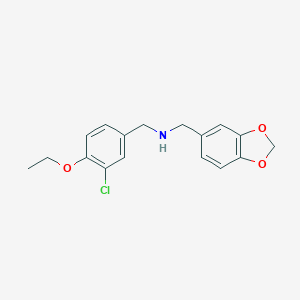
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
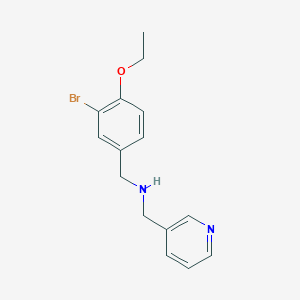
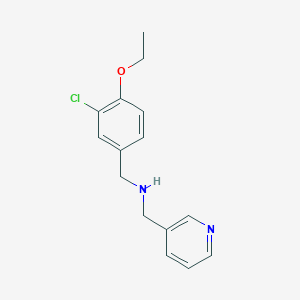
![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)
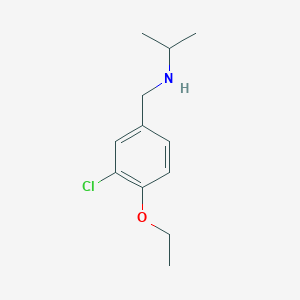
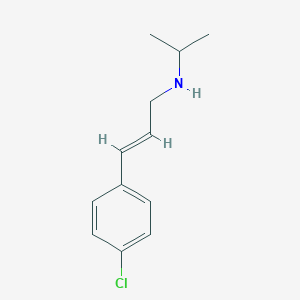
![1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol](/img/structure/B275876.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)
![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B275880.png)